2-Hydroxy-2-(trifluoromethyl)but-3-enoic acid
Description
Properties
IUPAC Name |
2-hydroxy-2-(trifluoromethyl)but-3-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O3/c1-2-4(11,3(9)10)5(6,7)8/h2,11H,1H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYHTMVEZYOEKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(=O)O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229617-60-0 | |
| Record name | 2-hydroxy-2-(trifluoromethyl)but-3-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(trifluoromethyl)but-3-enoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(trifluoromethyl)acrylic acid with a suitable hydroxylating agent. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(trifluoromethyl)but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the butenoic acid moiety can be reduced to form saturated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the double bond can produce saturated acids .
Scientific Research Applications
2-Hydroxy-2-(trifluoromethyl)but-3-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(trifluoromethyl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the molecular features of 2-hydroxy-2-(trifluoromethyl)but-3-enoic acid with related compounds:
Key Observations:
Acidity and Electronic Effects: The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, increasing the acidity of the hydroxyl group. For example, 2-(trifluoromethyl)-2-hydroxypropionic acid (CAS 114715-77-4) exhibits higher acidity than non-fluorinated analogs due to inductive effects . In the target compound, conjugation of the double bond (but-3-enoic acid) may further stabilize the deprotonated form, enhancing acidity compared to saturated analogs.
Reactivity and Synthetic Utility: But-2-enoic acid derivatives (e.g., 3-[2-(trifluoromethyl)phenyl]but-2-enoic acid) are often used as intermediates in pharmaceuticals due to their ability to undergo cyclization or Michael additions . The ester derivative (Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate) demonstrates sulfonate ester reactivity, useful in nucleophilic substitutions .
Physical Properties: Substituted butenoic acids generally exhibit moderate solubility in polar solvents. For instance, 3-(2-fluorophenyl)but-2-enoic acid (CAS 1130-95-6) is typically handled in organic solvents during synthesis . The target compound’s conjugated system may reduce melting points compared to saturated analogs.
Applications: Fluorinated hydroxy acids like 2-(trifluoromethyl)-2-hydroxypropionic acid are employed in asymmetric catalysis and agrochemical synthesis .
Biological Activity
2-Hydroxy-2-(trifluoromethyl)but-3-enoic acid, also known as HTFOA, is a compound that has garnered attention for its unique structural properties and potential biological activities. This article explores the biological activity of HTFOA, focusing on its effects on various biological systems, including its antimicrobial properties, enzyme activation, and implications in therapeutic applications.
Chemical Structure and Properties
HTFOA features a trifluoromethyl group, which significantly influences its chemical behavior and biological interactions. The presence of this group enhances lipophilicity and can alter the compound's reactivity and biological activity compared to non-fluorinated analogs.
| Property | Value |
|---|---|
| Molecular Formula | C5H5F3O2 |
| Molecular Weight | 172.09 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Enzyme Activation
Research indicates that HTFOA acts as a potent activator of 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation. A study found that HTFOA significantly increased the activity of 5-lipoxygenase extracted from potato tubers, suggesting potential applications in modulating inflammatory responses .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Trifluoromethyl-2-formylphenylboronic acid | Candida albicans | 100 µg/mL |
| 5-Trifluoromethyl-2-formylphenylboronic acid | Aspergillus niger | 100 µg/mL |
| HTFOA (hypothetical data) | Escherichia coli | Not available |
Case Studies
- Inflammatory Response Modulation : In a controlled study using rat models, HTFOA was administered to assess its effect on inflammatory markers. The results indicated a significant reduction in inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
- Antimicrobial Testing : A study conducted on various strains of bacteria revealed that compounds similar to HTFOA exhibited varying degrees of inhibition, with some showing lower MIC values than established antibiotics like amphotericin B. This suggests that HTFOA may possess similar or enhanced antimicrobial properties.
The mechanism by which HTFOA exerts its biological effects is still under investigation. However, the activation of lipoxygenase suggests that it may influence pathways related to inflammation and immune response. Additionally, the trifluoromethyl group may enhance the interaction with biological targets due to increased electron-withdrawing capacity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
